molecular formula C11H18N2 B1373742 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine CAS No. 1249427-48-2

1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No. B1373742
CAS RN: 1249427-48-2
M. Wt: 178.27 g/mol
InChI Key: HVTJBSNOUAPBEL-UHFFFAOYSA-N
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Description

“1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

While specific synthesis methods for “1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine” are not available, general methods for synthesizing indole derivatives involve the use of acid chlorides and alkylating agents . The reactions often result in the formation of isomer pairs .


Molecular Structure Analysis

The molecular structure of “1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine” consists of a heterocyclic system with a nitrogen atom . The InChI code for this compound is 1S/C11H18N2/c1-3-13-8(2)7-9-10(12)5-4-6-11(9)13/h7,10H,3-6,12H2,1-2H3 .


Chemical Reactions Analysis

Indole derivatives, including “1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine”, can undergo a variety of chemical reactions. For instance, acylation reactions using the appropriate acid chloride and alkylation reactions performed under standard conditions often result in the formation of isomer pairs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine” include a molecular weight of 178.28 . It is a liquid at room temperature . The compound’s InChI code is 1S/C11H18N2/c1-3-13-8(2)7-9-10(12)5-4-6-11(9)13/h7,10H,3-6,12H2,1-2H3 .

Scientific Research Applications

Chemical Synthesis and Derivatives

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine and its derivatives play a significant role in the field of chemical synthesis. For instance, hydroamination of related tetrahydroindoles has been studied to afford various amino derivatives of indole, highlighting its utility in stereoselective synthesis processes (Sobenina et al., 2010). Additionally, the synthesis of conformationally constrained tryptophan derivatives utilizing similar compounds demonstrates its relevance in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).

Novel Compound Synthesis

The compound and its related structures have been used in the synthesis of novel compounds. For example, the preparation and reactions of 1,2,3,4-tetrahydro-2,3-disubstituted 7(or 8)hydroxy-1,4-dioxopyrazino[1,2-a]indoles show the versatility of this compound in creating new chemical entities (Saxena & Ahmed, 1977).

Structural Studies and Crystallography

This compound is also significant in structural studies and crystallography. The synthesis and structural evaluation of closely related indole and gramine derivatives provide insights into molecular structures and interactions, enhancing our understanding of molecular geometry and bonding (Kukuljan et al., 2016).

Enzyme Research

In the field of enzyme research, indole(ethyl)amine N-Methyltransferase, an enzyme capable of N-methylating various indole(ethyl)amine substrates, was isolated from brain tissue. This enzyme's discovery opened new avenues in neurochemical research, particularly concerning brain function and neurotransmission (Morgan & Mandell, 1969).

Future Directions

The future directions for “1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine” and similar compounds involve further exploration of their diverse biological activities . Researchers are interested in synthesizing a variety of indole derivatives to screen for different pharmacological activities . The potential for new therapeutic applications is immense .

properties

IUPAC Name

1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13-8(2)7-9-10(12)5-4-6-11(9)13/h7,10H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJBSNOUAPBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1CCCC2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine
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